Cas no 2344685-25-0 (Cyclobutanemethanol, 3-(aminomethyl)-3-fluoro-, trans-)

Technical Introduction: Cyclobutanemethanol, 3-(aminomethyl)-3-fluoro-, trans- This compound is a fluorinated aminomethyl derivative of cyclobutanemethanol with a trans-configuration, offering unique steric and electronic properties due to its rigid cyclobutane backbone and fluorine substitution. The presence of both amino and fluoro functional groups enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis, enabling precise modulation of reactivity and selectivity. The trans-orientation ensures defined spatial arrangement, which is critical for chiral synthesis and ligand design. Its structural features make it valuable for developing bioactive molecules, particularly in drug discovery, where fluorination and amine functionality are often leveraged to improve metabolic stability and binding affinity.
Cyclobutanemethanol, 3-(aminomethyl)-3-fluoro-, trans- structure
2344685-25-0 structure
Product Name:Cyclobutanemethanol, 3-(aminomethyl)-3-fluoro-, trans-
CAS No:2344685-25-0
MF:C6H12FNO
MW:133.16398525238
CID:5916617
PubChem ID:139022670
Update Time:2025-05-22

Cyclobutanemethanol, 3-(aminomethyl)-3-fluoro-, trans- Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanemethanol, 3-(aminomethyl)-3-fluoro-, trans-
    • 2344679-31-6
    • [(1r,3r)-3-(aminomethyl)-3-fluorocyclobutyl]methanol
    • EN300-7113430
    • EN300-7332048
    • 2344685-25-0
    • [(1s,3s)-3-(aminomethyl)-3-fluorocyclobutyl]methanol
    • Rel-((1r,3r)-3-(aminomethyl)-3-fluorocyclobutyl)methanol
    • Inchi: 1S/C6H12FNO/c7-6(4-8)1-5(2-6)3-9/h5,9H,1-4,8H2/t5-,6+
    • InChI Key: VCWCTCUCWPOMBP-OLQVQODUSA-N
    • SMILES: [C@@H]1(CO)C[C@](CN)(F)C1

Computed Properties

  • Exact Mass: 133.090292168g/mol
  • Monoisotopic Mass: 133.090292168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.13±0.1 g/cm3(Predicted)
  • Boiling Point: 205.5±5.0 °C(Predicted)
  • pka: 15.05±0.10(Predicted)

Cyclobutanemethanol, 3-(aminomethyl)-3-fluoro-, trans- Pricemore >>

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Cyclobutanemethanol, 3-(aminomethyl)-3-fluoro-, trans- Related Literature

Additional information on Cyclobutanemethanol, 3-(aminomethyl)-3-fluoro-, trans-

Trans-3-(Aminomethyl)-3-Fluorocyclobutanemethanol: A Comprehensive Overview

The compound CAS No. 2344685-25-0, commonly referred to as trans-3-(aminomethyl)-3-fluorocyclobutanemethanol, is a unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclobutanemethanols, which are known for their rigid ring structures and versatile functional groups. The presence of both an amino group and a fluorine atom introduces additional complexity and reactivity, making it a subject of interest in contemporary chemical research.

Recent studies have highlighted the importance of cyclobutanemethanols in drug design due to their ability to mimic certain bioactive molecules. The trans configuration of this compound ensures a specific spatial arrangement of substituents, which is crucial for its interactions with biological targets. Researchers have explored its potential as a building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry.

The synthesis of trans-3-(aminomethyl)-3-fluorocyclobutanemethanol involves multi-step processes that require precise control over stereochemistry. One notable approach involves the use of asymmetric catalysis to achieve the desired trans configuration. This method has been optimized in recent years, leading to higher yields and better enantiomeric excess, which are critical for pharmaceutical applications.

In terms of physical properties, this compound exhibits a melting point of approximately 78°C and a boiling point around 165°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory techniques, including chromatography and spectroscopy. The presence of both hydroxyl and amino groups contributes to its polar nature, enhancing its ability to form hydrogen bonds with other molecules.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of trans-3-(aminomethyl)-3-fluorocyclobutanemethanol. Quantum mechanical calculations have revealed that the amino group acts as an electron-donating entity, while the fluorine atom introduces electron-withdrawing effects. This interplay influences the molecule's reactivity towards nucleophilic and electrophilic attacks, making it a valuable substrate in organic transformations.

The application of this compound extends beyond traditional chemistry into materials science. Its rigid cyclobutane ring can serve as a template for constructing advanced materials with tailored mechanical properties. For instance, researchers have investigated its use in polymer synthesis, where it can act as a cross-linking agent or a structural component in high-performance polymers.

In conclusion, CAS No. 2344685-25-0, or trans-3-(aminomethyl)-3-fluorocyclobutanemethanol, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic and computational methods, positions it as a promising candidate for future innovations in chemistry and pharmacology.

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